molecular formula C11H22N2O2 B1278535 (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 1152111-14-2

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B1278535
CAS No.: 1152111-14-2
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-DTORHVGOSA-N
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Scientific Research Applications

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.

Chemical Reactions Analysis

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: This compound has a similar structure but may differ in stereochemistry.

    tert-Butyl 3,5-dimethylpiperazine-1-carboxylate derivatives: Various derivatives can be synthesized by modifying the functional groups on the piperazine ring. The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445383
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152111-14-2, 129779-30-2
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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